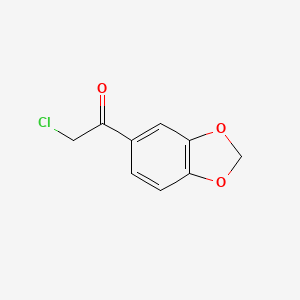

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro-

Description

The 1,3-benzodioxole group is a fused bicyclic structure known for enhancing metabolic stability and influencing biological activity in pharmaceuticals and agrochemicals . The chlorine atom at the 2-position of the ethanone chain likely impacts electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFOLSYNIOADPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446049 | |

| Record name | Ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83070-15-9 | |

| Record name | Ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Synthetic Route: Friedel-Crafts Acylation

1,3-Benzodioxole + Chloroacetyl chloride → 1-(1,3-benzodioxol-5-yl)-2-chloroethanone

- Catalyst: Aluminum chloride (AlCl3) or other Lewis acids

- Solvent: Anhydrous dichloromethane (DCM) or carbon disulfide (CS2)

- Temperature: 0°C to room temperature (to reduce side reactions)

- Atmosphere: Inert (nitrogen or argon) to avoid moisture-induced hydrolysis

- Reaction Time: 1–4 hours depending on scale and catalyst loading

- Formation of the electrophilic chloroacetyl cation from chloroacetyl chloride and AlCl3.

- Electrophilic aromatic substitution at the 5-position of benzodioxole.

- Workup involves quenching with ice water, extraction, and purification.

- Recrystallization from ethanol or ethyl acetate.

- Column chromatography using silica gel with hexane/ethyl acetate mixtures.

- Typical isolated yields range from 60% to 85%, depending on reaction scale and purification efficiency.

Alternative Method: Halogenation of 1-(1,3-benzodioxol-5-yl)ethanone

This method involves the selective chlorination of the α-position of 1-(1,3-benzodioxol-5-yl)ethanone using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).

- Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)

- Initiator: Light or radical initiators like benzoyl peroxide

- Temperature: 0–25°C

- Reaction Time: 2–6 hours with monitoring by TLC

- Avoids the use of strong Lewis acids.

- Potentially milder conditions with fewer side products.

- Requires careful control to avoid over-chlorination.

- Radical conditions may cause ring modifications if uncontrolled.

Industrial Scale Considerations

In industrial contexts, continuous flow reactors have been employed to improve reaction control and scalability. The flow synthesis of α-chloro ketones like 1-(1,3-benzodioxol-5-yl)-2-chloroethanone allows:

- Precise temperature and residence time control.

- Enhanced safety handling of reactive chlorinating agents.

- Improved reproducibility and batch-to-batch consistency.

Data Table: Summary of Preparation Methods

| Method | Reagents & Catalysts | Solvent(s) | Conditions | Yield (%) | Purification | Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Chloroacetyl chloride, AlCl3 | DCM, CS2 | 0°C to RT, inert atmosphere | 60–85 | Recrystallization, chromatography | Requires anhydrous conditions |

| α-Chlorination of Ethanone | N-Chlorosuccinimide or SO2Cl2 | CCl4, CHCl3 | 0–25°C, radical initiator | 50–75 | Column chromatography | Radical conditions, careful control needed |

| Continuous Flow Friedel-Crafts | Same as batch but in flow reactor | DCM or equivalent | Controlled flow, 0–40°C | 70–90 | Automated purification | Industrial scalability |

Research Findings and Analytical Characterization

-

- 1H NMR: Aromatic protons of benzodioxole appear at δ 6.5–7.5 ppm; α-chloromethylene protons resonate around δ 4.5–5.0 ppm.

- 13C NMR: Carbonyl carbon at δ ~190–200 ppm; α-chloro carbon shifted downfield compared to non-halogenated analogs.

- Mass Spectrometry: Molecular ion peak at m/z 198.6 consistent with C9H7ClO3; characteristic fragmentation includes loss of Cl and CO groups.

- X-ray Crystallography: Confirms planar benzodioxole ring and chloroethanone substituent geometry with slight puckering in the dioxolane ring.

-

- Temperature control is critical to avoid polyacylation and hydrolysis.

- Use of dry solvents and inert atmosphere improves yield and purity.

- Purification by column chromatography using silica gel with gradient elution enhances isolation of pure product.

-

- Density Functional Theory (DFT) calculations predict electrophilic sites and support the regioselectivity of acylation at the 5-position of benzodioxole.

- Molecular docking studies suggest potential bioactivity modulated by the α-chloro substituent.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in aprotic solvents.

Major Products

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro- has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Table 1: Key Properties of Halogen-Substituted Benzodioxole Ethanones

Key Observations :

- Chlorine vs.

- Electron-Withdrawing Groups: Nitro (NO₂) substituents (e.g., ) significantly increase polarity and boiling points compared to halogens.

Analogues with Heterocyclic or Aromatic Modifications

Table 2: Compounds with Modified Aromatic/Heterocyclic Moieties

Key Observations :

- Heterocyclic Additions : Pyridine () and indole () moieties introduce nitrogen atoms, altering electronic properties and enabling hydrogen bonding or π-π stacking.

- Bioactivity : Indole-containing analogs (e.g., ) are often explored for pharmacological applications due to their structural resemblance to neurotransmitters.

Analogues with Functional Group Variations

Table 3: Functional Group Comparisons

Key Observations :

- Polarity Trends: Hydroxyl (-OH) and amino (-NH₂) groups increase hydrophilicity, whereas halogens (Cl, F) and methyl (-CH₃) groups enhance lipophilicity.

- Reactivity: Amino groups () are prone to acetylation or oxidation, while hydroxyl groups () may participate in hydrogen bonding or glycosylation.

Biological Activity

Ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro-, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C_9H_8ClO_3

- Structure : The compound features a benzodioxole moiety and a chloro substituent, which enhances its reactivity and potential interactions with biological targets.

Ethanone derivatives often act as electrophiles, engaging with nucleophilic sites on biomolecules. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.

- Disruption of Cellular Processes : By modifying signaling pathways, it can alter cellular functions and affect cell viability.

Biological Activities

Research indicates that ethanone derivatives exhibit various biological activities:

- Anticancer Properties : Studies suggest that ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro-, may have anticancer effects through the inhibition of tumor growth and induction of apoptosis in cancer cells .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases .

- Psychoactive Properties : The benzodioxole structure is often associated with psychoactive effects, which may be relevant in the study of synthetic cathinones .

Anticancer Activity

A study evaluated the cytotoxic effects of various ethanone derivatives against different cancer cell lines. The findings indicated that ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro-, exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM .

Neuroprotective Effects

In a model of neurotoxicity induced by oxidative stress, ethanone derivatives demonstrated protective effects on neuronal cells. The compound reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .

Comparative Analysis

The following table summarizes the biological activities of ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro-, compared to similar compounds:

| Compound Name | Anticancer Activity | Neuroprotective Effects | Psychoactive Properties |

|---|---|---|---|

| Ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro- | High | Moderate | Yes |

| Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl) | Moderate | Low | Yes |

| 2-Chlorophenyl derivative | Low | High | No |

Q & A

Q. What are the common synthetic routes for Ethanone, 1-(1,3-benzodioxol-5-yl)-2-chloro-?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, where a chloroacetyl chloride reacts with 1,3-benzodioxol-5-yl derivatives under Lewis acid catalysis (e.g., AlCl₃). Alternative pathways include nucleophilic substitution on pre-functionalized benzodioxole precursors. Reaction yields (typically 50–70%) depend on solvent polarity, temperature (optimized at 60–80°C), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural validation employs:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro and benzodioxole groups).

- X-ray crystallography : Resolve bond lengths/angles and confirm stereochemistry. Use SHELXL for refinement, addressing potential disorder in the benzodioxole ring .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks via ESI-MS). Cross-referencing with IR (carbonyl stretch at ~1700 cm⁻¹) and elemental analysis ensures consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

- Catalyst screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to reduce side reactions.

- Solvent optimization : Compare polar aprotic solvents (e.g., DCM vs. DMF) to enhance electrophilic acylation.

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- In-line analytics : Employ HPLC-MS to monitor intermediates and adjust stoichiometry dynamically .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

- Disorder in the benzodioxole ring : Model using PART instructions in SHELXL and apply restraints to bond distances/angles.

- Twinned crystals : Use TWIN/BASF commands in SHELX to refine data against twinning matrices.

- High-resolution data : Leverage synchrotron sources (λ < 1 Å) to resolve weak diffraction spots. Validate final structures with R1 < 5% and wR2 < 12% .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Substituent variation : Replace the chloro group with bromo or nitro groups to modulate electron-withdrawing effects.

- Benzodioxole modifications : Introduce methyl/methoxy groups at the 4-position to enhance lipophilicity and binding affinity.

- In silico docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinase enzymes). Validate with in vitro assays (IC₅₀ measurements) .

Q. How can contradictions in spectral or crystallographic data be resolved?

Methodological Answer:

- Multi-technique validation : Cross-check NMR/IR data with computational simulations (e.g., Gaussian DFT for vibrational modes).

- Hirshfeld surface analysis : Identify intermolecular interactions (e.g., C–H···O) in crystallographic data to explain packing anomalies.

- Dynamic NMR : Resolve conformational flexibility in solution (e.g., hindered rotation of the benzodioxole moiety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.